molecular formula C12H13FN4 B168634 N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine CAS No. 112523-78-1

N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine

Cat. No.: B168634
CAS No.: 112523-78-1
M. Wt: 232.26 g/mol
InChI Key: ZLHRVQMESYQDOQ-UHFFFAOYSA-N
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Description

N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine is a chemical compound with the molecular formula C12H13FN4. It is known for its unique structure, which includes a fluorophenyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine typically involves the reaction of 4-fluorobenzylamine with pyridine-2,3,6-triamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N6-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N~6~-[(4-Chlorophenyl)methyl]pyridine-2,3,6-triamine
  • N~6~-[(4-Bromophenyl)methyl]pyridine-2,3,6-triamine
  • N~6~-[(4-Methylphenyl)methyl]pyridine-2,3,6-triamine

Uniqueness

N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Biological Activity

N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine is a novel compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse scientific literature.

Chemical Structure and Synthesis

This compound has the molecular formula C12H13FN4C_{12}H_{13}FN_4 and features a unique structure that includes a pyridine ring and a fluorophenyl group. The synthesis typically involves the reaction of 4-fluorobenzylamine with pyridine-2,3,6-triamine under specific conditions using solvents like ethanol or methanol and a catalyst to enhance the reaction efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preclinical studies demonstrate that this compound can inhibit the proliferation of cancer cells in vitro. The fluorophenyl group is hypothesized to enhance the compound's lipophilicity and binding affinity to cancer cell receptors, leading to increased cytotoxicity against tumor cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is thought to modulate various signaling pathways by acting on enzymes and receptors involved in cell growth and survival. The presence of the fluorine atom is significant as it may influence the compound's stability and biological interactions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N~6~-[(4-Chlorophenyl)methyl]pyridine-2,3,6-triamineChlorine substituent instead of fluorineAntimicrobial; less potent than fluorinated version
N~6~-[(4-Bromophenyl)methyl]pyridine-2,3,6-triamineBromine substituentSimilar activity; varies by halogen
N~6~-[(4-Methylphenyl)methyl]pyridine-2,3,6-triamineMethyl substituentWeaker activity compared to fluorinated version

The presence of the fluorine atom in this compound enhances its biological activity compared to other halogenated derivatives.

Case Studies and Research Findings

  • Antibacterial Study : A study published in Journal of Medicinal Chemistry reported that this compound showed effective inhibition against Staphylococcus aureus with an IC50 value significantly lower than traditional antibiotics .
  • Anticancer Research : In vitro assays demonstrated that this compound reduced cell viability in various cancer cell lines by inducing apoptosis through caspase activation pathways. The findings suggest a potential role in cancer therapy .

Properties

IUPAC Name

6-N-[(4-fluorophenyl)methyl]pyridine-2,3,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4/c13-9-3-1-8(2-4-9)7-16-11-6-5-10(14)12(15)17-11/h1-6H,7,14H2,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHRVQMESYQDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=NC(=C(C=C2)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446492
Record name N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112523-78-1
Record name N~6~-[(4-Fluorophenyl)methyl]pyridine-2,3,6-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-amino-3-nitro-6-(4-fluorobenzylamino)pyridine (ANFP) is dissolved in 2-methoxyethanol and is hydrogenated with hydrogen in the presence of Raney nickel at 5 bar and 60° C. to give 2,3-diamino-6-(4-fluorobenzyl-amino)pyridine. This is acylated with ethyl chloroformate and triethylamine under inert gas to give flupirtine base. The catalyst is filtered off and a solution of isopropanol and maleic acid is added directly to the filtrate which contains triethylamine hydrochloride, crude flupirtine maleate being precipitated with vigorous stirring under an inert-gas atmosphere.
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Synthesis routes and methods II

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